1-[2-(2-Chloro-4,6-dimethylphenoxy)ethyl]-3-methylpiperidine;oxalic acid
Overview
Description
1-[2-(2-Chloro-4,6-dimethylphenoxy)ethyl]-3-methylpiperidine;oxalic acid is a chemical compound with a complex structure It is characterized by the presence of a piperidine ring, a chlorinated phenoxyethyl group, and an oxalic acid moiety
Scientific Research Applications
1-[2-(2-Chloro-4,6-dimethylphenoxy)ethyl]-3-methylpiperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties, including its effects on specific molecular targets.
Industry: Utilized in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-Chloro-4,6-dimethylphenoxy)ethyl]-3-methylpiperidine typically involves the reaction of 2-chloro-4,6-dimethylphenol with an appropriate ethylating agent to form the phenoxyethyl intermediate. This intermediate is then reacted with 3-methylpiperidine under controlled conditions to yield the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like potassium carbonate to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-[2-(2-Chloro-4,6-dimethylphenoxy)ethyl]-3-methylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions may result in the formation of various substituted derivatives.
Mechanism of Action
The mechanism of action of 1-[2-(2-Chloro-4,6-dimethylphenoxy)ethyl]-3-methylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific context and application being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(2-Chloro-4,6-dimethylphenoxy)ethyl]piperidine
- 1-[2-(2-Chloro-4,6-dimethylphenoxy)ethyl]-3-methylpiperidine oxalate
Uniqueness
1-[2-(2-Chloro-4,6-dimethylphenoxy)ethyl]-3-methylpiperidine is unique due to its specific structural features, such as the combination of a piperidine ring with a chlorinated phenoxyethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
1-[2-(2-chloro-4,6-dimethylphenoxy)ethyl]-3-methylpiperidine;oxalic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClNO.C2H2O4/c1-12-5-4-6-18(11-12)7-8-19-16-14(3)9-13(2)10-15(16)17;3-1(4)2(5)6/h9-10,12H,4-8,11H2,1-3H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMKFKJHPAJTXJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CCOC2=C(C=C(C=C2Cl)C)C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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